三甲基硅基环戊二烯

描述

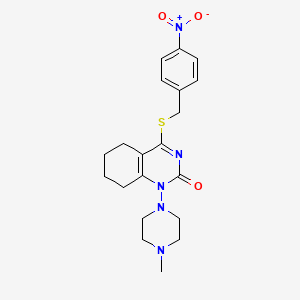

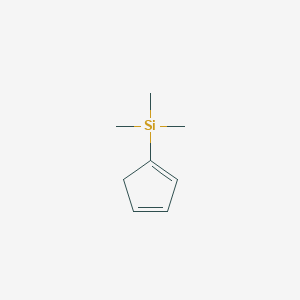

Trimethylsilylcyclopentadiene (TMSCP) is a cyclic organic compound that is used in many scientific research applications. It is a versatile reagent that is used in a variety of laboratory experiments, such as organic synthesis, catalysis, and materials science. TMSCP is a stable, colorless liquid that is easily soluble in common organic solvents. It is also a useful starting material for the synthesis of other organosilicon compounds.

科学研究应用

早期过渡金属配合物的合成:

- 三甲基硅基环戊二烯已被用于新的或改进的早期过渡金属配合物的合成,包括钛、铌和钽卤化物。这些改进的途径促进了各种配合物的合成,如[TiCl3(cp)], [TiBr3(cp)], [Til3(cp)], [NbCl4(cp)], 和 [TaCl4(cp)] (Cardoso, Clark & Moorhouse, 1980)。

气相反应中的观察:

- 在气相中,三甲基硅基环戊二烯通过1-2位移式发生了三甲基硅基团的简并迁移。这一过程已通过气相1H核磁共振谱学进行研究,为了解这种迁移的动力学参数提供了见解 (Taha et al., 2000)。

核磁共振研究:

- 三甲基硅基化合物,包括三甲基硅基环戊二烯,已通过29Si和13C核磁共振进行了研究。这项研究为了解这些化合物的性质提供了有价值的化学位移、耦合常数和自旋晶格弛豫时间的数据 (Harris & Kimber, 1975)。

在锂离子电池中的应用:

- 三甲基硅基环戊二烯已被确定为锂离子电池高温应用的新型电解质添加剂,特别适用于锂镍锰氧化物阴极。它有助于抑制过渡金属离子的溶解,从而提高电池的循环性能 (Tu et al., 2017)。

烷氧基烷基环戊二烯的合成:

- 一种合成敏感的烷氧基烷基取代环戊二烯化合物的新途径涉及三甲基硅基环戊二烯与缩醛、缩酮和邻酯的缩合 (Sternbach & Hobbs, 1984)。

合成化学中的Lewis酸:

- 与三甲基硅基环戊二烯密切相关的三甲基硅基氯已被用作合成化学中的Lewis酸,特别是在一锅法、三组分Biginelli缩合反应中 (Zhu, Pan & Huang, 2004)。

作用机制

Target of Action

Trimethylsilylcyclopentadiene, also known as cyclopenta-1,3-dien-1-yl(trimethyl)silane, is an organosilicon compound . It primarily targets metal cyclopentadienyl complexes, contributing to their synthesis .

Mode of Action

The interaction of trimethylsilylcyclopentadiene with its targets is quite unique. It undergoes rapid sigmatropic rearrangement, a phenomenon known as fluxionality . This is demonstrated by the migration of the silyl group from carbon-to-carbon, giving the appearance of equivalent CH signals .

Biochemical Pathways

It’s known that the compound is involved in diels-alder reactions, allyl isomerization, and the aromatization of c5 rings . These processes could potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound exists as a colorless liquid with a density of 0833 g/mL at 25 °C . It has a boiling point of 138 to 140 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of trimethylsilylcyclopentadiene’s action are largely dependent on its role in the synthesis of metal cyclopentadienyl complexes . The compound’s fluxional structure could potentially influence the properties of these complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trimethylsilylcyclopentadiene. For instance, its storage temperature is recommended to be -20°C . Furthermore, its action could potentially be influenced by factors such as pressure and the presence of other chemical substances.

属性

IUPAC Name |

cyclopenta-1,3-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUUTHYXRLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25134-15-0 | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)

![1-[[5-(Difluoromethyl)thiophen-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2476216.png)

![1-Benzyl-3'-(4-fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2476219.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)